Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)-
Overview
Description
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. Phenothiazine derivatives have been extensively studied for their pharmacological activities and are used in the synthesis of various therapeutic agents .
Preparation Methods
The synthesis of phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- involves several steps. One common method includes the chlorination of phenothiazine followed by the introduction of methoxy groups at the 7 and 8 positions. The final step involves the attachment of the 3-(dimethylamino)propyl group to the 10th position of the phenothiazine ring. The reaction conditions typically involve the use of chlorinating agents, methoxylating agents, and appropriate solvents .
Chemical Reactions Analysis
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications and other therapeutic agents.
Industry: The compound is used in the development of optoelectronic materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets. In biological systems, it can interact with dopamine receptors, leading to its antipsychotic effects. The compound’s electron-rich nature allows it to participate in redox reactions, making it useful in catalytic applications .
Comparison with Similar Compounds
Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Prochlorperazine: Used to treat nausea and vomiting.
Perphenazine: Another antipsychotic agent. These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications
Properties
IUPAC Name |
3-(8-chloro-2,3-dimethoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-21(2)8-5-9-22-14-10-13(20)6-7-18(14)25-19-12-17(24-4)16(23-3)11-15(19)22/h6-7,10-12H,5,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFHACIOUBBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170458 | |
Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-98-0 | |
Record name | 2-Chloro-7,8-dimethoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17831-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, 2-chloro-7,8-dimethoxy-10-(3-(dimethylamino)propyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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